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molecular formula C16H15N3O2 B1663122 4,5-Dihydro-5-methyl-6-[4-(4-oxo-1(4H)-pyridinyl)phenyl]-3(2H)-pyridazinone CAS No. 112127-66-9

4,5-Dihydro-5-methyl-6-[4-(4-oxo-1(4H)-pyridinyl)phenyl]-3(2H)-pyridazinone

Cat. No. B1663122
M. Wt: 281.31 g/mol
InChI Key: OOTPDLYEDHRWNL-UHFFFAOYSA-N
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Patent
US05246928

Procedure details

Hydrazine hydrate (1.8 g) was added to a suspension of 3-[4-(4-oxo-1,4-dihydropyridin-1-yl)benzoyl]butanoic acid (5 g) in water (60 ml). The resulting solution was stirred under reflux for 2 hours and cooled to afford the title compound as a pale yellow solid, 4.45 g, m.p. 255°-258° C.
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
3-[4-(4-oxo-1,4-dihydropyridin-1-yl)benzoyl]butanoic acid
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.[NH2:2][NH2:3].[O:4]=[C:5]1[CH:10]=[CH:9][N:8]([C:11]2[CH:24]=[CH:23][C:14]([C:15]([CH:17]([CH3:22])[CH2:18][C:19](O)=[O:20])=O)=[CH:13][CH:12]=2)[CH:7]=[CH:6]1>O>[CH3:22][CH:17]1[C:15]([C:14]2[CH:23]=[CH:24][C:11]([N:8]3[CH:9]=[CH:10][C:5](=[O:4])[CH:6]=[CH:7]3)=[CH:12][CH:13]=2)=[N:3][NH:2][C:19](=[O:20])[CH2:18]1 |f:0.1|

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
O.NN
Name
3-[4-(4-oxo-1,4-dihydropyridin-1-yl)benzoyl]butanoic acid
Quantity
5 g
Type
reactant
Smiles
O=C1C=CN(C=C1)C1=CC=C(C(=O)C(CC(=O)O)C)C=C1
Name
Quantity
60 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The resulting solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled

Outcomes

Product
Name
Type
product
Smiles
CC1CC(NN=C1C1=CC=C(C=C1)N1C=CC(C=C1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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